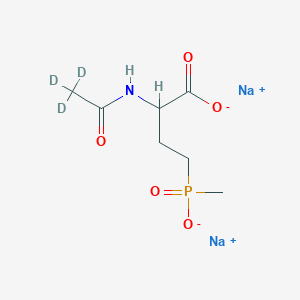

N-Acetyl Glufosinate-d3 Disodium Salt

Description

BenchChem offers high-quality N-Acetyl Glufosinate-d3 Disodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl Glufosinate-d3 Disodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

disodium;4-[methyl(oxido)phosphoryl]-2-[(2,2,2-trideuterioacetyl)amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14NO5P.2Na/c1-5(9)8-6(7(10)11)3-4-14(2,12)13;;/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13);;/q;2*+1/p-2/i1D3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZGHOPHLLPFJZ-GXXYEPOPSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCP(=O)(C)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC(CCP(=O)(C)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12NNa2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure Analysis of N-Acetyl Glufosinate-d3 Disodium Salt

This guide provides a detailed technical analysis of the chemical structure of N-Acetyl Glufosinate-d3 Disodium Salt, a crucial internal standard for the quantitative analysis of N-acetyl glufosinate.[1] Intended for researchers, scientists, and professionals in drug development and analytical chemistry, this document outlines the core analytical techniques and methodologies for the comprehensive characterization of this isotopically labeled compound. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.

Introduction to N-Acetyl Glufosinate-d3 Disodium Salt

N-Acetyl Glufosinate-d3 Disodium Salt is the deuterated form of N-acetyl glufosinate, a primary metabolite of the widely used herbicide, glufosinate. Its use as an internal standard is critical for accurate quantification in complex matrices, such as in food safety and environmental monitoring, often analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of three deuterium atoms on the acetyl group provides a distinct mass shift, enabling clear differentiation from its endogenous, non-labeled counterpart without significantly altering its chemical properties.

A thorough structural analysis is paramount to confirm the identity, purity, and isotopic enrichment of this reference standard, ensuring the reliability of quantitative analytical methods. This guide will focus on a multi-pronged analytical approach, primarily employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Compound Profile:

| Property | Value | Source |

| Chemical Name | disodium;4-[methyl(oxido)phosphoryl]-2-[(2,2,2-trideuterioacetyl)amino]butanoate | [2][3] |

| CAS Number | 1356933-74-8 | [2][4][5][6] |

| Molecular Formula | C₇H₉D₃NNa₂O₅P | [5] |

| Molecular Weight | 270.15 g/mol | [3][5][7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of N-Acetyl Glufosinate-d3 Disodium Salt. Both ¹H (proton) and ³¹P (phosphorus) NMR are employed to provide detailed information about the molecular framework and the phosphorus center, respectively.

Causality of Experimental Choices in NMR

The selection of solvent and experimental parameters is critical for acquiring high-quality NMR data for this polar, ionic compound.

-

Solvent Selection: Deuterium oxide (D₂O) is the solvent of choice due to the high polarity and salt nature of the analyte. D₂O solubilizes the compound effectively and its deuterium signal is used for the field-frequency lock by the NMR spectrometer. Furthermore, exchangeable protons (e.g., from any residual water or acidic protons) will be replaced by deuterium, simplifying the spectrum.

-

Reference Standard: For spectra acquired in D₂O, an external or internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) or a similar water-soluble standard is used to reference the chemical shift scale to 0.00 ppm.[6]

-

Decoupling in ³¹P NMR: Proton decoupling is typically employed during the acquisition of ³¹P NMR spectra. This technique removes the splitting of the phosphorus signal caused by coupling to neighboring protons, resulting in a single, sharp peak. This simplifies the spectrum and enhances the signal-to-noise ratio.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The absence of a signal for the acetyl methyl group protons and the presence of signals corresponding to the butanoate backbone are key indicators of the correct structure.

Predicted ¹H NMR Data (in D₂O):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.5 | d | 3H | P-CH ₃ | The methyl group attached to the phosphorus atom will appear as a doublet due to coupling with the ³¹P nucleus. |

| ~1.8 - 2.2 | m | 4H | -CH ₂-CH ₂-P | The two methylene groups of the butanoate chain will appear as complex multiplets due to coupling with each other and with the adjacent phosphorus and methine protons. |

| ~4.2 | m | 1H | N-CH - | The methine proton adjacent to the amide nitrogen will be a multiplet due to coupling with the neighboring methylene protons. |

Note: The signal for the N-acetyl methyl protons (typically around 2.0 ppm) will be absent due to deuteration.

³¹P NMR Spectral Analysis

³¹P NMR is a highly specific technique for the analysis of organophosphorus compounds, providing a direct confirmation of the phosphorus environment.

Predicted ³¹P NMR Data (in D₂O):

| Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ~30 - 40 | s (proton-decoupled) | The chemical shift is characteristic of phosphinate derivatives.[8][9][10][11] In a proton-decoupled spectrum, this will appear as a singlet. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of N-Acetyl Glufosinate-d3 Disodium Salt and dissolve it in 0.6-0.7 mL of D₂O containing a suitable internal reference standard.

-

Data Acquisition: Acquire ¹H and ³¹P{¹H} NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phasing, and baseline correction.

-

Analysis: Integrate the signals in the ¹H spectrum and assign the chemical shifts and multiplicities. Confirm the presence of a single peak in the expected region of the ³¹P spectrum.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-Acetyl Glufosinate-d3 Disodium Salt | LGC Standards [lgcstandards.com]

- 3. N-Acetyl Glufosinate-d3 Disodium Salt | C7H12NNa2O5P | CID 71312904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Acetyl Glufosinate-d3 Disodium Salt | 1356933-74-8 [sigmaaldrich.com]

- 5. N-Acetyl Glufosinate-d3 Disodium Salt | CAS 1356933-74-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 9. m.youtube.com [m.youtube.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

Difference between Glufosinate and N-Acetyl Glufosinate metabolites

Comparative Analysis of Mechanism, Toxicity, and Analytical Detection [1][2]

Executive Summary

In the landscape of herbicide development and residue analysis, the distinction between Glufosinate (GLU) and its primary metabolite, N-Acetyl Glufosinate (NAG) , is critical for regulatory compliance and safety assessment.[1][2] Glufosinate is a broad-spectrum phosphinic acid herbicide that acts as a neurotoxin to plants by inhibiting glutamine synthetase.[3] In contrast, NAG is the pharmacologically inactive product of detoxification found exclusively in genetically modified (GM) crops expressing the pat or bar genes.

This guide delineates the molecular, toxicological, and analytical divergences between these two compounds, providing researchers with a self-validating framework for their detection and quantification.[1][2]

Molecular Architecture & Physicochemical Properties[1]

The fundamental difference lies in the acetylation of the primary amino group. Glufosinate is a structural analogue of glutamate. The introduction of an acetyl group in NAG alters its zwitterionic character and steric fit within the target enzyme's active site.

Structural Comparison

| Feature | Glufosinate (GLU) | N-Acetyl Glufosinate (NAG) |

| IUPAC Name | 2-amino-4-(hydroxy(methyl)phosphoryl)butanoic acid | 2-acetamido-4-(hydroxy(methyl)phosphoryl)butanoic acid |

| Chemical Formula | C₅H₁₂NO₄P | C₇H₁₄NO₅P |

| Molecular Weight | 181.13 g/mol | 223.16 g/mol |

| Functional Group Change | Free | Acetylated Amino group ( |

| Chirality | Racemic (L-isomer is active) | L-isomer (enzymatically formed) |

| Polarity | Highly Polar / Zwitterionic | Highly Polar / Anionic (at physiological pH) |

| Derivatization Potential | Reacts with FMOC-Cl, OPA (Primary amine) | Unreactive to FMOC/OPA (Blocked amine) |

Critical Insight: The blocked amino group in NAG renders standard amino-acid derivatization protocols (like FMOC-Cl) ineffective. This is a common failure point in residue analysis if not accounted for.

Mechanism of Action & Metabolic Fate

The transition from GLU to NAG is the mechanism of resistance in LibertyLink® and other glufosinate-tolerant crops.

Glufosinate: The Inhibitor

Glufosinate (specifically the L-isomer) irreversibly inhibits Glutamine Synthetase (GS) .[4] GS is responsible for converting glutamate and ammonia into glutamine.[5][6]

-

Causality: Inhibition of GS

Accumulation of toxic Ammonia

N-Acetyl Glufosinate: The Detoxified Metabolite

In transgenic plants, the pat (from Streptomyces viridochromogenes) or bar (from Streptomyces hygroscopicus) genes encode Phosphinothricin Acetyltransferase (PAT) .[2] This enzyme transfers an acetyl group from Acetyl-CoA to the free amino group of Glufosinate.

-

Result: NAG does not bind to the Glutamine Synthetase active site due to steric hindrance and loss of the required positive charge on the nitrogen. It is pharmacologically inactive and non-toxic to the plant.[3]

Metabolic Pathway Diagram[1]

Caption: The divergence of Glufosinate fate. The red path indicates the herbicidal mechanism (GS inhibition); the blue path indicates the transgenic detoxification mechanism via PAT/BAR.

Toxicological Divergence

The safety profile of NAG is significantly more favorable than GLU, which is why regulatory bodies (EFSA, EPA) distinguish between the two but often regulate the "Sum of Residues."

| Parameter | Glufosinate (Parent) | N-Acetyl Glufosinate (Metabolite) |

| Mammalian Oral LD50 (Rat) | ~1,500 – 2,000 mg/kg | > 3,000 mg/kg (Low Toxicity) |

| Primary Target Organ | Nervous System (Glutamate receptor agonist) | Kidneys (Rapid excretion) |

| Neurotoxicity | Potential convulsions at high doses | No evidence of neurotoxicity |

| Teratogenicity | Classified as Repr.[1][2] 1B (EU) | Not classified as teratogenic |

| Environmental Fate | Rapid microbial degradation ( | Stable in plant tissue; degrades in soil |

Scientific Causality: The neurotoxicity of Glufosinate in mammals is linked to its structural similarity to glutamate, allowing it to interact with NMDA receptors. The acetylation in NAG masks this structural mimicry, preventing receptor binding and rendering the molecule biologically inert until excreted.

Analytical Challenges & Methodologies

Quantifying GLU and NAG requires overcoming two main hurdles: high polarity (poor retention on C18) and lack of chromophores (no UV detection).

The "FMOC Trap"

Many standard protocols use FMOC-Cl to derivatize Glufosinate for reverse-phase LC.

-

GLU: Has a primary amine

Reacts with FMOC -

NAG: Amine is acetylated

Does NOT react with FMOC

Solution: Use a Direct Analysis method (no derivatization) utilizing Anion Exchange or HILIC chromatography coupled with MS/MS.

Recommended Workflow: Direct LC-MS/MS

This protocol avoids derivatization, ensuring both GLU and NAG are detected simultaneously.[1][2]

Caption: Self-validating workflow for simultaneous GLU and NAG determination. Note the omission of derivatization to preserve NAG integrity.

Experimental Protocol: Simultaneous Determination

Objective: Quantify GLU and NAG in plant matrix without derivatization.

Reagents

-

Extraction Solvent: 50 mM Aqueous Ammonia or Water/Methanol (50:50 v/v).[2]

-

Internal Standards: Glufosinate-D3 and N-Acetyl Glufosinate-D3.[2]

-

Mobile Phase A: 20 mM Ammonium Carbonate (pH 9.0).

-

Mobile Phase B: Acetonitrile.

Step-by-Step Methodology

-

Extraction: Weigh 2.0 g of homogenized sample. Add 10 mL of Extraction Solvent. Shake vigorously for 30 min.

-

Centrifugation: Centrifuge at 4000 rpm for 10 min. Collect supernatant.

-

Cleanup (Critical): Pass 1 mL of supernatant through an Oasis PRiME HLB cartridge (pass-through mode). This removes phospholipids without retaining the polar analytes.

-

Filtration: Filter through a 0.2 µm PTFE membrane into an LC vial.

-

LC-MS/MS Conditions:

Validation Criteria

-

Linearity:

over 10–500 ng/mL range. -

Recovery: 70–120% for both analytes.

-

Matrix Effect: Assess using matrix-matched calibration. High suppression is common in ESI(-) for polar compounds; dilution (1:[1][2]10) is often required.[3]

Regulatory Landscape[1][8]

When submitting data for drug or pesticide registration, definitions matter.

-

USA (EPA): Tolerance expression typically includes Glufosinate + NAG + MPPA (3-methylphosphinicopropionic acid).[2]

-

EU (EFSA): Residue definition for enforcement is "Sum of glufosinate isomers, its salts and its metabolites N-acetyl-glufosinate and MPPA, expressed as glufosinate."[1][2]

Calculation for Total Residue:

References

-

U.S. Environmental Protection Agency (EPA). (2012). Glufosinate Ammonium; Pesticide Tolerances. Federal Register.

-

Food and Agriculture Organization (FAO). (1999). Glufosinate-Ammonium: Toxicological Evaluations.[8][9][10][11] Joint Meeting on Pesticide Residues (JMPR).

-

Droge-Laser, W., et al. (1994).[1][2] The Metabolites of the Herbicide L-Phosphinothricin (Glufosinate).[4][7][12][13][14][15] Plant Physiology.[3][5][7]

-

Takano, H. K., & Dayan, F. E. (2020).[1][2] Glufosinate-ammonium: a review of the current state of knowledge. Weed Science.[7]

-

Oulkar, D. P., et al. (2019).[1][2] Optimization and Validation of a Residue Analysis Method for Glyphosate, Glufosinate, and Their Metabolites in Plant Matrixes by Liquid Chromatography with Tandem Mass Spectrometry. Journal of AOAC International. [1][2]

Sources

- 1. [Determination of glufosinate, glyphosate and their metabolites in sediment by ultra-high performance liquid chromatography-tandem mass spectrometry with pass-through solid-phase extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Determination of glufosinate, glyphosate and their metabolites in sediment by ultra-high performance liquid chromatography-tandem mass spectrometry with pass-through solid-phase extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The difference between glyphosate and glufosinate - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 4. food.ec.europa.eu [food.ec.europa.eu]

- 5. sbcpd.org [sbcpd.org]

- 6. agriculture.basf.com [agriculture.basf.com]

- 7. researchgate.net [researchgate.net]

- 8. efsa.europa.eu [efsa.europa.eu]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. apps.who.int [apps.who.int]

- 12. mdpi.com [mdpi.com]

- 13. Accumulation, metabolites formation and elimination behavior of rac-glufosinate-ammonium and glufosinate-P in zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lcms.cz [lcms.cz]

- 15. researchgate.net [researchgate.net]

Technical Assessment: Toxicology and Environmental Fate of Glufosinate Metabolites

The following technical guide provides a comprehensive analysis of the toxicology, environmental fate, and analytical determination of glufosinate-ammonium and its principal metabolites: N-acetyl-glufosinate (NAG) , 3-methylphosphinico-propionic acid (MPP) , and 2-methylphosphinico-acetic acid (MPA) .

Executive Summary

Glufosinate-ammonium (GLA) is a broad-spectrum phosphinic acid herbicide. Its efficacy relies on the irreversible inhibition of glutamine synthetase (GS), leading to rapid phytotoxic ammonia accumulation. While the parent compound’s toxicology is well-characterized, the safety profile of its metabolites—specifically NAG (formed in transgenic pat/bar crops), MPP , and MPA (environmental degradates)—is critical for regulatory compliance and risk assessment.

Current data indicates that while GLA exhibits neurotoxic potential via GS inhibition, its metabolites are significantly less potent. However, the high water solubility and polarity of MPP and MPA present challenges regarding soil mobility and analytical quantification. This guide synthesizes the metabolic pathways, toxicological endpoints, and advanced LC-MS/MS methodologies for these compounds.

Molecular Characterization & Physicochemical Profile

The unique phosphinic acid structure of glufosinate and its metabolites confers high polarity and water solubility, necessitating specific analytical approaches (e.g., HILIC or Ion Exchange) rather than standard reverse-phase chromatography.

Table 1: Physicochemical Properties of Glufosinate and Key Metabolites

| Compound | Abbr. | Chemical Name | Role | Polarity (LogPow) | Solubility (Water) |

| Glufosinate-ammonium | GLA | Ammonium-DL-homoalanin-4-yl(methyl)phosphinate | Parent Herbicide | < 0.1 (Highly Polar) | > 1000 g/L |

| N-acetyl-glufosinate | NAG | 2-acetamido-4-(methylphosphinoyl)butanoic acid | Plant Metabolite (Tolerant) | -3.2 (Est.) | High |

| MPP | MPP | 3-methylphosphinico-propionic acid | Soil Degradate (Major) | -1.7 (Est.) | High |

| MPA | MPA | 2-methylphosphinico-acetic acid | Soil Degradate (Minor) | -1.5 (Est.) | High |

Metabolic and Environmental Pathways[1]

Understanding the genesis of these metabolites is fundamental to environmental fate modeling. In soil, GLA undergoes microbial degradation (deamination) to form MPP, which further degrades to MPA. In transgenic crops (e.g., LibertyLink®), the pat gene expresses phosphinothricin acetyltransferase, converting GLA to the non-phytotoxic NAG.

Figure 1: Glufosinate Degradation and Metabolic Pathways[2]

Caption: Pathways showing the acetylation of glufosinate in tolerant plants (Green) and microbial degradation in soil (Yellow/Red).

Toxicological Assessment

Mechanism of Action & Comparative Toxicity

The primary toxicity concern for glufosinate is the inhibition of glutamine synthetase (GS), leading to ammonia accumulation in tissues.[1]

-

Glufosinate (Parent): Neurotoxic at high doses due to structural homology with glutamate.

-

NAG: Exhibits low toxicity because it does not effectively bind to the GS active site. However, in the mammalian gut, approximately 10% of ingested NAG can be de-acetylated back to the parent glufosinate, necessitating its inclusion in risk assessments [1].[2]

-

MPP & MPA: These metabolites lack the amino group required for GS inhibition, rendering them significantly less potent (5–10 fold lower toxicity) compared to the parent [2].

Table 2: Comparative Mammalian Toxicity Profiles

| Endpoint | Glufosinate-ammonium | NAG (Metabolite) | MPP (Metabolite) |

| Acute Oral LD50 (Rat) | ~1,600 mg/kg | > 2,985 mg/kg | > 2,000 mg/kg |

| NOAEL (Chronic, Rat) | ~2 mg/kg bw/day | Higher (Low toxicity) | Higher (Low toxicity) |

| Neurotoxicity | Potential (GS Inhibition) | None observed | None observed |

| Teratogenicity | Negative (at non-maternal toxic doses) | Negative | Negative |

Data synthesized from FAO/WHO JMPR evaluations [1][3].

Environmental Fate and Transport

Soil Persistence and Degradation

Glufosinate is rapidly degraded in soil, but its metabolites can exhibit different behaviors.[3]

-

Glufosinate: Typical soil half-life (

) ranges from 8.5 to 23 days under aerobic conditions [2]. It is degraded primarily by microbial activity.[4] -

MPP: This is the rate-limiting degradate. While often transient, it can persist longer in anaerobic conditions or specific soil types, with maximum formation reaching up to 60% of the applied parent dose [2].[3]

-

MPA: Generally appears in later stages of degradation and is considered a terminal metabolite before mineralization.

Mobility and Leaching Risks

All three compounds are highly polar and anionic at environmental pH.

-

Sorption: They generally exhibit low sorption to organic matter (

), suggesting a potential for leaching. However, rapid degradation usually mitigates groundwater contamination risks. -

Aquatic Fate: In sterile aquatic environments, glufosinate is stable to hydrolysis. In biologically active water-sediment systems, it degrades with a half-life of 11–87 days [2].[3]

Analytical Methodologies (LC-MS/MS)[7][8][9][10]

Detecting these compounds is challenging due to their high polarity (poor retention on C18 columns) and lack of chromophores. Two primary workflows exist: Derivatization (FMOC) and Direct Analysis (Polar Pesticide Methods).

Recommendation: The Direct Analysis (QuPPe) method is superior for high-throughput labs, avoiding the variability of derivatization.

Protocol: Direct Determination in Soil/Water via LC-MS/MS

1. Sample Extraction (QuPPe Modified):

-

Soil: Weigh 5g homogenized soil. Add 10 mL Methanol:Water (1:1) containing 0.1% Formic Acid. Shake vigorously (30 min). Centrifuge (4000 rpm, 5 min).

-

Water: Direct injection or dilution (1:1 with Methanol).

-

Internal Standard: Spike with ILIS (Isotopically Labeled Internal Standards) like Glufosinate-D3 and AMPA-13C,15N to correct for significant matrix effects [4].

2. Chromatographic Separation:

-

Column: Anionic Exchange (e.g., Waters Torus DEA or Anionic Polar Pesticide column) or HILIC. Note: Standard C18 is ineffective.

-

Mobile Phase A: 50 mM Ammonium Formate (pH 2.9).

-

Mobile Phase B: Acetonitrile.

-

Gradient: High aqueous content required for retention.

3. Mass Spectrometry (ESI Negative Mode): Quantification is performed using Multiple Reaction Monitoring (MRM).

Table 3: MRM Transitions for Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) |

| Glufosinate | 180.0 | 63.0 | 85.0 |

| NAG | 222.1 | 59.0 | 136.0 |

| MPP | 151.0 | 133.0 | 63.0 |

| MPA | 137.0 | 119.0 | 63.0 |

Figure 2: Analytical Workflow (DOT)

Caption: Direct LC-MS/MS workflow utilizing Anionic Exchange chromatography to retain polar metabolites.

Regulatory Context

Regulatory bodies (EFSA, EPA, JMPR) often define the "residue of concern" differently.

-

Common Definition: Sum of Glufosinate + NAG + MPP + MPA (expressed as glufosinate equivalents).

-

Refined Definition: Due to the lower toxicity of MPP and MPA, some risk assessments argue they should be evaluated separately from the parent [2].[2]

-

MRLs: Maximum Residue Limits are typically set for the sum of residues. For example, in the US, tolerance values include metabolites [5].[5]

References

-

FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2005). Glufosinate-ammonium: Toxicological Evaluations.[2][6][7] Retrieved from

-

US Environmental Protection Agency (EPA). (2012). Glufosinate Ammonium: Report of the Residues of Concern Knowledgebase Subcommittee. Retrieved from

-

World Health Organization (WHO). (1999). Toxicological evaluations: Glufosinate-ammonium (addendum).[2][6] Retrieved from

-

Waters Corporation. (2019). Determination of Glyphosate, Glufosinate and their Relevant Metabolites in Soybean Extracts Using UPLC-MS.[5] Retrieved from

-

Chromatography Today. (2019). LC-MS/MS Method for Determination of Glyphosate, AMPA, and Glufosinate in Cereals. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. fao.org [fao.org]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. Toxicological evaluations [inchem.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

Precision Tracing: Stable Isotope Labeling of Glufosinate Metabolites for Degradation Studies

This guide details the strategic application of stable isotope labeling for tracking Glufosinate-ammonium and its primary metabolites (NAG, MPP, MPA) in degradation studies.

Executive Summary

Glufosinate-ammonium (GLA) is a broad-spectrum phosphinic acid herbicide. Its environmental fate and metabolic profile in transgenic crops are complex, yielding two distinct metabolite classes: N-acetyl-glufosinate (NAG) in tolerant plants and 3-methylphosphinicopropionic acid (MPP) (and subsequently 2-methylphosphinicoacetic acid, MPA) in soil and non-transgenic biological systems.

Accurate quantification of these polar, amphoteric compounds requires Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). However, severe matrix effects in soil and plant extracts often compromise data integrity. This guide delineates a Stable Isotope Dilution Assay (SIDA) workflow, emphasizing the selection of isotopologues that remain chemically stable across specific degradation pathways to prevent "metabolic label loss."

The Metabolic Landscape & Labeling Strategy

Degradation Pathways

To select the correct internal standard (IS), one must understand the atomic fate of the parent molecule.

-

Plant Metabolism (Transgenic): The pat or bar gene encodes phosphinothricin acetyltransferase (PAT), which acetylates the

-amino group of Glufosinate to form NAG . The carbon skeleton and nitrogen remain intact. -

Soil/Microbial Metabolism: Glufosinate undergoes oxidative deamination (via transamination) to an unstable intermediate (2-oxo-4-(hydroxy(methyl)phosphinoyl)butyric acid), followed by rapid decarboxylation to form MPP .

-

Critical Consequence: The

-carbon (C1) and the

-

-

Further Degradation: MPP oxidizes to MPA (2-methylphosphinicoacetic acid).

Strategic Label Selection

The "Label Loss" Trap:

Many commercially available labeled amino acids place the label on the

-

For NAG:

N-Glufosinate or 1- -

For MPP/MPA: These labels are useless . The metabolic conversion to MPP cleaves the C1 and N. Using

N-Glufosinate to quantify MPP will result in zero signal for the internal standard.

The Solution: The label must be placed on the Methyl-Phosphinyl group or the C3/C4 backbone.

-

Recommended IS: Glufosinate-D

(Methyl-D -

Alternative: Glufosinate-

C

Pathway Visualization

The following diagram illustrates the degradation pathways and the fate of specific isotopic labels.

Caption: Metabolic fate of Glufosinate. Green path retains Nitrogen; Red path cleaves Nitrogen and C1, requiring Methyl-D3 labeling for tracking.

Experimental Protocol: Degradation Study

Materials

-

Test Substance: Glufosinate-ammonium (analytical grade).

-

Internal Standards (IS):

-

Glufosinate-methyl-D

(for Parent). -

N-acetyl-glufosinate-methyl-D

(for NAG). -

MPP-methyl-D

(for MPP). -

Note: If specific metabolite IS are unavailable, Glufosinate-D

can serve as a surrogate IS, though retention time matching is less ideal.

-

-

Matrix: Agricultural soil (sieved 2mm) or crop homogenate (soybean/corn).

Method Workflow (Soil Metabolism)

Step 1: Treatment & Incubation

-

Weigh 50 g soil (40% max water holding capacity) into biometer flasks.

-

Fortify soil with Glufosinate to achieve target concentration (e.g., 1.0 mg/kg).

-

Incubate in dark at 20°C.

-

Sampling intervals: 0, 1, 3, 7, 14, 30 days (Glufosinate half-life is rapid, often 3-7 days).

Step 2: Extraction (QuPPe Modified)

Glufosinate and metabolites are highly polar.[1] Traditional organic solvent extraction (Ethyl Acetate/DCM) will fail .

-

Transfer 5 g soil sample to a centrifuge tube.

-

Add Internal Standard: Spike 50 µL of mixed IS solution (Glufosinate-D

, NAG-D -

Add 10 mL Water/Methanol (1:1 v/v) containing 0.1% Formic Acid.

-

Why: Methanol disrupts soil adsorption; water solubilizes the polar analytes.

-

-

Shake vigorously (mechanical shaker) for 30 mins.

-

Centrifuge at 4000 rpm for 10 mins.

-

Filter supernatant through 0.22 µm PTFE filter. Do not use Nylon (polar analytes may bind).

Step 3: LC-MS/MS Analysis (Direct Injection)

Avoid derivatization (like FMOC) for degradation studies because FMOC requires a primary amine. MPP and MPA lack a primary amine and cannot be derivatized by FMOC.

-

Column: Anion Exchange (e.g., Metrosep A Supp) or HILIC (e.g., Torus DEA).

-

Recommendation:Anion Exchange is superior for separating MPP/MPA from matrix interferences.

-

-

Mobile Phase:

-

A: 20 mM Ammonium Carbonate (pH 9.0).

-

B: Acetonitrile.

-

-

Ionization: ESI Negative Mode (Analytes are anionic).

Quantitative Data Summary

The following table summarizes the MRM (Multiple Reaction Monitoring) transitions required.

| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Internal Standard | IS Precursor |

| Glufosinate | 180.1 | 63.0 (PO | 85.0 | Glufosinate-D | 183.1 |

| NAG | 222.1 | 63.0 | 136.0 | NAG-D | 225.1 |

| MPP | 151.0 | 63.0 | 133.0 | MPP-D | 154.0 |

| MPA | 137.0 | 63.0 | 119.0 | MPP-D | 154.0 |

*MPP-D

Analytical Workflow Diagram

Caption: SIDA workflow for Glufosinate. IS spiking before extraction is critical for correcting extraction efficiency.

References

-

Meyer, M. T., et al. (2009).[2] Determination of Glyphosate, its Degradation Product Aminomethylphosphonic Acid, and Glufosinate, in Water by Isotope Dilution and Online Solid-Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry. U.S. Geological Survey Techniques and Methods.

-

Food and Agriculture Organization (FAO). (1998). Glufosinate Ammonium: Residues and Toxicology Evaluations. JMPR Reports.

-

Takano, R., et al. (2020). Enantioselective Degradation and Chiral Stability of Glufosinate in Soil and Water Samples and Formation of 3-Methylphosphinicopropionic Acid and N-Acetyl-glufosinate Metabolites. Journal of Agricultural and Food Chemistry.

-

Ohara, T., et al. (2022). A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry. Journal of Toxicological Sciences.

Sources

Technical Guide: N-Acetyl Glufosinate-d3 Disodium Salt in Residue Analysis

Topic: Technical Guide: The Disodium Salt Form of N-Acetyl Glufosinate-d3 Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, and Drug/Agrochemical Development Professionals

Executive Summary: The Critical Role of Metabolite Tracking

In the landscape of modern agrochemical analysis, N-Acetyl Glufosinate (NAG) represents more than a degradation product; it is the primary metabolic signature of genetically modified (GM) glufosinate-tolerant crops. The introduction of the pat and bar genes into crops like soybean, corn, and canola allows plants to detoxify glufosinate-ammonium by acetylating the free amine group, converting the herbicidal L-isomer into the non-phytotoxic N-acetyl derivative.

For regulatory compliance (EPA, EFSA, JAS), the "residue definition" for glufosinate often includes the parent compound, NAG, and 3-methylphosphinicopropionic acid (MPPA). Accurate quantification of these highly polar, amphoteric compounds is notoriously difficult due to matrix suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide focuses on the Disodium Salt of N-Acetyl Glufosinate-d3 (CAS 1356933-74-8) , a stable isotope-labeled internal standard (IS) engineered to overcome these analytical challenges. We explore its physicochemical advantages, its role in correcting matrix effects, and the specific protocols for its deployment in high-throughput residue laboratories.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The disodium salt form is preferred in reference standards over the free acid due to enhanced stability and handling properties. The free acid of N-acetyl glufosinate is highly hygroscopic and difficult to weigh accurately, whereas the disodium salt forms a stable, crystalline solid.

Compound Specifications

| Feature | Details |

| Chemical Name | N-Acetyl Glufosinate-d3 Disodium Salt |

| Systematic Name | Disodium 4-[hydroxy(methyl)phosphoryl]-2-[(2,2,2-trideuterioacetyl)amino]butanoate |

| CAS Number | 1356933-74-8 (Salt form) |

| Molecular Formula | C₇H₉D₃NNa₂O₅P |

| Molecular Weight | ~270.15 g/mol |

| Solubility | Highly soluble in water (>100 mg/mL); sparingly soluble in organic solvents.[1][2] |

| Isotopic Purity | Typically ≥99 atom % D |

| pKa Values | Acidic phosphinic group (~2.0) and Carboxyl group (~3.8). |

The "Disodium" Advantage

In aqueous solution, the disodium salt dissociates to release the N-acetyl glufosinate-d3 dianion. This form is critical because:

-

Solubility: It ensures rapid and complete dissolution in water-based extraction solvents (e.g., the QuPPe method).

-

Ionization State: It pre-conditions the analyte for negative electrospray ionization (ESI-), the preferred mode for phosphorylated herbicides.

Metabolic Context: The bar/pat Mechanism

To understand the necessity of this standard, one must understand the biological system it tracks. The Streptomyces-derived phosphinothricin acetyltransferase (PAT) enzyme confers resistance by acetylating the free amino group of glufosinate.

Diagram 1: Glufosinate Metabolism in Transgenic Plants

Caption: The enzymatic detoxification pathway of Glufosinate to N-Acetyl Glufosinate (NAG) and subsequent degradation to MPPA.

Analytical Application: LC-MS/MS Protocol

The quantification of N-acetyl glufosinate is complicated by its high polarity.[2] It does not retain on standard C18 columns and suffers from severe ion suppression from co-eluting matrix components (sugars, salts). The -d3 internal standard is non-negotiable here; it co-elutes perfectly with the native analyte, experiencing the exact same suppression, thus mathematically correcting the final result.

"Best Practice" Workflow (Modified QuPPe)

This protocol synthesizes elements from the EU Reference Laboratory (EURL) Quick Polar Pesticides (QuPPe) method and FDA LIB 4638.

Step 1: Sample Preparation

-

Weighing: Weigh 5.0 g of homogenized sample (e.g., soybean, corn) into a 50 mL centrifuge tube.

-

IS Addition (Critical): Add N-Acetyl Glufosinate-d3 Disodium solution (e.g., 50 µL of 10 µg/mL) before extraction. This ensures the IS corrects for recovery losses during the extraction itself.

-

Extraction: Add 10 mL of Water containing 1% Formic Acid . (Note: Methanol is often avoided for highly polar extraction to prevent protein precipitation that traps analytes).

-

Agitation: Shake vigorously (mechanical shaker) for 10–15 minutes.

-

Centrifugation: Centrifuge at >4,000 rpm for 10 minutes.

-

Filtration: Filter supernatant through a 0.2 µm PTFE or Nylon filter.

Step 2: LC-MS/MS Optimization

-

Column: Anion Exchange (e.g., Metrosep A Supp) or HILIC (e.g., Torus DEA). Note: C18 is ineffective.

-

Mobile Phase A: 50 mM Ammonium Formate in Water (pH 2.9).

-

Mobile Phase B: Acetonitrile.

-

Ionization: ESI Negative Mode (ESI-).

Mass Transitions (MRM)

The -d3 label is on the acetyl group. This shift must be tracked in the precursor and specific product ions.

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) |

| N-Acetyl Glufosinate (Native) | 222.1 [M-H]⁻ | 136.0 | 59.0 |

| N-Acetyl Glufosinate-d3 (IS) | 225.1 [M-H]⁻ | 136.0 | 59.0 |

Note: The product ion 136.0 corresponds to the phosphinomethyl moiety, which does not carry the label. The mass shift is observed in the precursor.

Diagram 2: Analytical Logic Flow

Caption: Workflow demonstrating the self-validating role of the deuterated internal standard in correcting matrix effects.

Regulatory & Safety Context

The definition of "residue" varies by region, making the specific analysis of N-acetyl glufosinate mandatory for global trade.

-

USA (EPA): The tolerance expression includes glufosinate, N-acetyl glufosinate, and MPPA.

-

EU (EFSA): Residues are expressed as "Glufosinate equivalents." You must measure NAG, convert its mass to the glufosinate equivalent (using molecular weight ratio 181.1/223.1), and sum it.

-

Japan (JAS): Explicit MRLs for the sum of Glufosinate and its metabolites.

Safety Note: While N-acetyl glufosinate is considered less toxic than the parent glufosinate (which inhibits glutamine synthetase), the disodium salt standard should be handled as a hazardous chemical in the laboratory (Standard Laboratory Safety: PPE required).

References

-

U.S. Food and Drug Administration (FDA). (2021). Glyphosate and Related Residues in Food – Harmonized Method for Detection and Quantitation (Method C-013.01).[3] FDA Foods Program.[3] Link

-

Food and Agriculture Organization (FAO). (2019). Glufosinate (158) - Pesticide residues in food 2019 Evaluations. JMPR Reports.[4] Link

-

PubChem. (2024).[5][6][1] N-Acetyl Glufosinate-d3 Disodium Salt (CID 71312904).[6][1] National Library of Medicine. Link

-

EURL-SRM. (2020). Quick Method for the Analysis of highly Polar Pesticides (QuPPe-PO Method). EU Reference Laboratories for Residues of Pesticides. Link

Sources

- 1. N-Acetyl Glufosinate-D3 Disodium solution – CRM LABSTANDARD [crmlabstandard.com]

- 2. lcms.cz [lcms.cz]

- 3. fda.gov [fda.gov]

- 4. fao.org [fao.org]

- 5. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Acetyl Glufosinate-d3 Disodium Salt | C7H12NNa2O5P | CID 71312904 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Environmental Fate and Stability Kinetics of N-Acetyl Glufosinate (NAG) in Soil Matrices

Topic: Audience: Researchers, Senior Application Scientists, Regulatory Affairs Professionals. Format: In-depth Technical Whitepaper.

Executive Technical Summary

N-Acetyl Glufosinate (NAG) is the primary metabolic detoxication product of the herbicide glufosinate-ammonium in genetically modified (GM) crops expressing the pat or bar genes (e.g., LibertyLink® varieties). Unlike the parent compound glufosinate, which degrades primarily to 3-methylphosphinico-propionic acid (MPP) via oxidative deamination, NAG enters the soil compartment largely through the decomposition of plant residues.

Core Insight: While NAG exhibits high stability within plant matrices (storage stability >24 months), it demonstrates rapid instability in non-sterile soil environments , with a half-life (

Mechanistic Degradation Pathways

Understanding the fate of NAG requires distinguishing between its stability in sterile vs. non-sterile matrices. The stability is biologically driven, not chemically inherent under environmental pH.

The Deacetylation Pathway

In soil, NAG is not a terminal metabolite. It acts as a transient precursor. Soil microorganisms secrete acylases that cleave the acetyl group from the amino terminus of NAG.

-

Step 1 (Deacetylation): NAG

L-Glufosinate + Acetate. This reaction is stereoselective and rapid in biologically active soils. -

Step 2 (Deamination/Oxidation): L-Glufosinate

PPO (2-oxo-4-(hydroxy(methyl)phosphinoyl)butyric acid) -

Step 3 (Mineralization): MPP

MPA

Visualization of Degradation Logic

The following diagram illustrates the divergent pathways of Glufosinate and NAG in the soil matrix.

Figure 1: The metabolic cascade of N-Acetyl Glufosinate in aerobic soil conditions.[1] Note the reversion to the parent compound L-Glufosinate.

Stability Data and Kinetics

The stability of NAG is heavily dependent on microbial biomass. In sterile soils, NAG is hydrolytically stable at pH 5–9. In viable soils, it is transient.

Comparative Half-Life ( ) Values

The following data aggregates findings from regulatory dossiers (EFSA, EPA) and peer-reviewed soil metabolism studies.

| Compound | Matrix Condition | Primary Transformation Product | ||

| N-Acetyl Glufosinate (NAG) | Aerobic Soil (20°C) | < 1 - 3 Days | < 10 Days | L-Glufosinate |

| N-Acetyl Glufosinate (NAG) | Sterile Soil | > 120 Days | N/A | Stable |

| Glufosinate-Ammonium | Aerobic Soil (20°C) | 6 - 11 Days | 20 - 40 Days | MPP |

| MPP (Metabolite) | Aerobic Soil (20°C) | 14 - 50 Days | > 100 Days | MPA / CO₂ |

Factors Influencing Stability

-

Soil Sterility: The most critical factor. Autoclaving soil halts NAG degradation, confirming the enzymatic nature of the deacetylation.

-

Enantioselectivity: The deacetylation process often favors the L-isomer configuration, though NAG residues from plants are typically L-isomer specific (derived from L-glufosinate).

-

Temperature: Degradation follows Arrhenius kinetics; lower temperatures (e.g., 10°C) significantly retard the deacetylation rate, potentially extending

to >10 days.

Analytical Methodology for NAG in Soil

Detecting NAG in soil requires specific protocols to prevent ex vivo degradation during extraction and to manage the high polarity of the compound.

The "Polarity Problem"

NAG, like Glufosinate and Glyphosate, is highly polar and amphoteric. It retains poorly on C18 columns and requires HILIC (Hydrophilic Interaction Liquid Chromatography) or specialized ion-exchange mechanisms.

Validated Workflow (LC-MS/MS)

Protocol Integrity: To ensure data validity, the extraction must avoid acidic hydrolysis which could artificially convert NAG to Glufosinate.

Step-by-Step Protocol:

-

Sampling: Collect soil cores (0-20 cm). Immediate freezing (-20°C) is mandatory to stop microbial activity.

-

Extraction:

-

Weigh 10 g of soil.[2]

-

Add 20 mL of 0.1M Ammonium Hydroxide (NH₄OH) or deionized water. Avoid strong acids.

-

Shake for 30-60 minutes. Centrifuge at 4000 rpm.

-

-

Cleanup:

-

Pass supernatant through a SAX (Strong Anion Exchange) cartridge if matrix interference is high.

-

Alternatively, dilute with Acetonitrile (1:1) to precipitate proteins/salts.

-

-

Analysis (LC-MS/MS):

-

Column: HILIC (e.g., TSKgel Amide-80 or equivalent).

-

Mobile Phase: A: 10mM Ammonium Formate (pH 3); B: Acetonitrile.

-

Ionization: ESI Negative mode (preferred for carboxylic/phosphinic acids).

-

Transitions (MRM): Monitor specific transitions for NAG (e.g., m/z 222

59) distinct from Glufosinate (m/z 180

-

Experimental Workflow Diagram

Figure 2: Analytical workflow for the determination of NAG in soil, emphasizing alkaline extraction to preserve metabolite integrity.

Regulatory Implications & Risk Assessment

Residue Definition

Regulatory bodies (EFSA, EPA, JMPR) have distinct definitions for glufosinate residues.

-

Crops: Sum of Glufosinate + NAG + MPP (expressed as glufosinate equivalents).

-

Soil: Generally focuses on Glufosinate + MPP . NAG is often excluded from the soil residue definition for monitoring because of its rapid conversion to the parent. However, it must be included in the risk assessment for groundwater leaching if soil conditions (e.g., low microbial activity) favor persistence.

Environmental Risk

Because NAG reverts to Glufosinate, the environmental risk of NAG is effectively the risk of the parent compound, delayed by the deacetylation step.

-

Leaching Potential: NAG is highly soluble and mobile (

< 10), similar to Glufosinate. If heavy rain occurs immediately after crop residue incorporation, NAG could theoretically leach. However, the rapid

References

-

Food and Agriculture Organization (FAO). (2012).[4] Glufosinate-Ammonium: Evaluation of Residues and Toxicology.[5][6] JMPR Report.[5][6] Link

-

U.S. Environmental Protection Agency (EPA). (1999). Glufosinate Ammonium; Pesticide Tolerance.[6][7] Federal Register.[2] Link

-

Zhang, H., et al. (2014).[8] Field Dissipation and Storage Stability of Glufosinate Ammonium and Its Metabolites in Soil.[9][10] Journal of Integrative Agriculture.

-

Wang, F., et al. (2019). Enantioselective Degradation and Chiral Stability of Glufosinate in Soil and Water Samples.[10][11][12] Journal of Agricultural and Food Chemistry, 67(41), 11312–11321. Link

-

Stumpf, K., et al. (1995). Environmental Fate of Glufosinate-Ammonium.[1][5][6][7][8][10][13] Hoechst Schering AgrEvo GmbH Technical Report. (Cited in EFSA/FAO dossiers).

Sources

- 1. www3.epa.gov [www3.epa.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 4. Call for data to submit data covering residue and toxicological data gaps for glufosinate | EFSA [efsa.europa.eu]

- 5. fao.org [fao.org]

- 6. fao.org [fao.org]

- 7. fao.org [fao.org]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Enantioselective Degradation and Chiral Stability of Glufosinate in Soil and Water Samples and Formation of 3-Methylphosphinicopropionic Acid and N-Acetyl-glufosinate Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. www3.epa.gov [www3.epa.gov]

Technical Guide: High-Fidelity Identification of Glufosinate & Metabolites in Genetically Modified Organisms

Executive Summary: The Polarity Paradox

The analysis of glufosinate ammonium in Genetically Modified Organisms (GMOs) presents a distinct "polarity paradox." Unlike lipophilic pesticides that easily partition into organic solvents, glufosinate and its primary metabolites—N-acetyl-glufosinate (NAG) and 3-(hydroxymethylphosphinyl)propionic acid (MPP) —are highly polar, zwitterionic, and water-soluble. Standard reverse-phase (C18) chromatography fails to retain them, and their lack of chromophores renders UV detection useless.

This guide details two validated workflows to overcome these barriers: FMOC-Cl Derivatization (for robust, conventional C18 retention) and Direct Analysis via HILIC/Anion Exchange (for high-throughput laboratories).

Biological Context: The Metabolic Target

To design an effective assay, one must understand the biological mechanism of the GMO. Glufosinate-tolerant crops (e.g., LibertyLink®) are engineered with the bar or pat genes derived from Streptomyces species.

-

Mechanism: These genes express the enzyme phosphinothricin acetyltransferase (PAT) .

-

Action: PAT acetylates the free amino group of glufosinate (phosphinothricin), converting it into N-acetyl-glufosinate (NAG) .

-

Analytical Consequence: In GMO crops, NAG is often the dominant residue, not the parent glufosinate. Therefore, regulatory residue definitions (EPA, EFSA) require the quantification of the sum of glufosinate, NAG, and MPP .

Visualization: Metabolic Pathway in GMOs

Figure 1: The metabolic conversion of glufosinate to NAG in GMO crops, driven by the PAT enzyme. This conversion necessitates the inclusion of NAG in residue analysis.

Analytical Strategy & Protocols

Method A: FMOC-Cl Derivatization (The Robust Standard)

Principle: The fluorenylmethyloxycarbonyl (FMOC) chloride reagent reacts with the primary amine of glufosinate and AMPA (a related glyphosate metabolite) to form a hydrophobic derivative. This allows for excellent retention on standard C18 columns.

-

Note: NAG cannot be derivatized by FMOC because its amine group is already acetylated by the plant. NAG must be analyzed in negative ion mode or via a separate direct method if derivatization is strictly used for the parent. However, most modern protocols use a "Direct" approach for NAG or accept that FMOC only targets the parent and AMPA. Correction: For total residue compliance involving NAG, Direct Analysis (Method B) is superior. If FMOC is used, NAG is often analyzed separately or requires hydrolysis (not recommended due to loss of speciation).

Protocol: Pre-Column Derivatization

-

Extraction: Weigh 5g homogenized sample (e.g., soybean). Add 20 mL water/0.1M HCl . Shake for 30 min. Centrifuge.

-

Chelation Control (Crucial): Add EDTA to the extract.[1] Glufosinate chelates with metal ions (Fe, Al) in the HPLC system, causing peak tailing. EDTA sequesters these metals.

-

Derivatization:

-

Mix 1 mL extract + 0.5 mL Borate Buffer (pH 9).

-

Add 0.5 mL FMOC-Cl (in acetonitrile).

-

Incubate at 40°C for 20 mins.

-

Quench with 0.1 mL phosphoric acid.

-

-

LC-MS/MS: Inject onto a C18 column.

-

Mobile Phase: A: 5mM Ammonium Acetate (pH 9); B: Acetonitrile.

-

Method B: Direct Analysis (HILIC / Anion Exchange)

Principle: Uses specialized stationary phases (Hydrophilic Interaction Liquid Chromatography or Anion Exchange) to retain polar analytes without derivatization. This allows simultaneous detection of Glufosinate, NAG, and MPP in a single run.

Protocol: Direct Injection

-

Extraction: Extract 5g sample with 20 mL Water containing 1% Formic Acid . (Methanol extracts extract too many matrix co-eluters).

-

Cleanup: Pass through an Oasis HLB SPE cartridge (or equivalent) to remove non-polar interferences. The analytes (polar) pass through the cartridge. Collect the flow-through.

-

LC-MS/MS Conditions:

-

Column: Anion Exchange / HILIC (e.g., Waters Torus DEA or equivalent).

-

Mobile Phase A: 50 mM Ammonium Formate + 0.5% Formic Acid (aqueous).

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start high organic (B), ramp to high aqueous (A).

-

Detection: ESI Negative Mode (ESI-).

-

Visualization: Workflow Decision Matrix

Figure 2: Decision matrix for selecting the appropriate analytical workflow based on the residue definition requirements.

Quantitative Data & Validation Parameters

To ensure trustworthiness, the method must be self-validating.[2] The following parameters are critical for regulatory submission (EPA/EFSA).

| Parameter | Specification | Scientific Rationale |

| Internal Standard | Glufosinate-D3, NAG-D3 | Essential to correct for matrix suppression in ESI. Do not use external calibration alone. |

| Transition (MRM) | Glufosinate: 180 > 63 | Quantifier ion.[2] 180 > 85 is often used as a qualifier. |

| Transition (MRM) | NAG: 222 > 136 | Quantifier ion. Corresponds to loss of the acetyl group. |

| Linearity | R² > 0.99 (10 - 1000 ng/mL) | High polarity often leads to saturation; ensure dynamic range fits expected residue levels. |

| Recovery | 70% - 120% | SANTE/11312/2021 guidelines. Lower recovery is common in direct methods due to suppression; IS correction is mandatory. |

| LOQ | 0.01 mg/kg | Required to meet strict MRLs (often 0.05 - 2.0 mg/kg depending on crop). |

Troubleshooting the "Metal Effect"

If peak shapes for Glufosinate are broad or splitting during Direct Analysis:

-

Diagnosis: Glufosinate is chelating with iron/stainless steel in the LC flow path.

-

Solution: Passivate the LC system with 30% Phosphoric Acid overnight OR add 5µM Medronic Acid to the mobile phase (if compatible with column).

-

Verification: Inject a standard in a plastic vial vs. a glass vial (glass can leach ions).

Regulatory Grounding

-

USA (EPA): Tolerances are established under 40 CFR 180.473.[2] For soybean, the tolerance is typically 2.0 ppm .[3] The residue definition includes glufosinate ammonium and its metabolites (NAG and MPP), calculated as the stoichiometric equivalent of glufosinate.

-

EU (EFSA): MRLs are often stricter. Recent reviews (EFSA Journal 2015) highlight the toxicological importance of NAG in GMO crops.

-

Compliance: Laboratories must use methods capable of distinguishing the parent from the metabolite to calculate the "Glufosinate Equivalent" correctly:

(Conversion factors based on molecular weight differences).

References

-

Waters Corporation. (2019).[2] Determination of Glyphosate, Glufosinate and their Relevant Metabolites in Soybean Extracts Using UPLC-MS/MS.[2] Application Note. [Link]

-

European Food Safety Authority (EFSA). (2024).[4] Call for data to submit data covering residue and toxicological data gaps for glufosinate.[4] [Link]

-

U.S. Environmental Protection Agency. (2022).[5] Glufosinate; Pesticide Tolerances.[2][3][5][6][7] Final Rule. Federal Register.[5] [Link]

-

Chamkasem, N., & Harmon, T. (2016).[2] Direct Determination of Glyphosate, Glufosinate, and AMPA in Soybean and Corn by Liquid Chromatography/Tandem Mass Spectrometry. Analytical and Bioanalytical Chemistry.[2][6][8][9][10][11] [Link]

Sources

- 1. escholarship.org [escholarship.org]

- 2. lcms.cz [lcms.cz]

- 3. useforesight.io [useforesight.io]

- 4. Call for data to submit data covering residue and toxicological data gaps for glufosinate | EFSA [efsa.europa.eu]

- 5. Federal Register :: Glufosinate; Pesticide Tolerances [federalregister.gov]

- 6. chromatographytoday.com [chromatographytoday.com]

- 7. researchgate.net [researchgate.net]

- 8. Direct analysis of glyphosate, glufosinate and AMPA in beverages using LC-MS : Shimadzu (Asia Pacific) [shimadzu.com.sg]

- 9. Determination of Glyphosate, Its Metabolite, and Glufosinate in Products of Plant Origin by Chromatography–Mass-Spectrometry - Sorokin - Journal of Analytical Chemistry [rjpbr.com]

- 10. mdpi.com [mdpi.com]

- 11. waters.com [waters.com]

Technical Guide: Analytical Strategies for N-Acetyl Glufosinate (NAG) Detection in Food Matrices

Executive Summary

N-Acetyl Glufosinate (NAG) represents a critical analytical challenge in the safety assessment of Genetically Modified (GM) crops.[1] Unlike its parent compound Glufosinate (GLU), which is a broad-spectrum herbicide, NAG is the primary metabolite formed in plants engineered with the pat or bar genes (e.g., LibertyLink® crops). These genes encode phosphinothricin acetyltransferase, which detoxifies glufosinate by acetylating its free amino group.

For the analytical scientist, this acetylation is the defining variable: it removes the primary amine handle used in standard FMOC-Cl derivatization protocols , rendering traditional glufosinate methods blind to NAG. Consequently, accurate quantitation requires a paradigm shift toward Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized ion-exchange methodologies.

This guide details the physicochemical realities of NAG, validates extraction protocols for complex matrices, and provides a decision framework for selecting the optimal LC-MS/MS workflow.

Part 1: The Chemical Reality & Analytical Challenges

Physicochemical Profile

NAG (2-acetamido-4-(hydroxymethylphosphinyl)butanoic acid) retains the phosphinic acid group of glufosinate but loses the basicity of the amine.

-

Polarity: Highly polar (log P < -3), leading to near-zero retention on C18 columns.

-

Solubility: High water solubility; poor solubility in organic solvents (acetonitrile/methanol).

-

Amphoteric Nature: Contains an acidic phosphinic group and a carboxylic acid, but lacks the basic amine of the parent.

The "FMOC Trap"

A common error in residue analysis is assuming a single derivatization step covers all glufosinate metabolites.

-

Glufosinate (GLU): Contains a primary amine

Reacts with 9-fluorenylmethyl chloroformate (FMOC-Cl) -

N-Acetyl Glufosinate (NAG): Amine is already acetylated

No reaction with FMOC-Cl

Implication: If your residue definition includes NAG (as required by FDA, EFSA, and JMPR for many commodities), you must use Direct Analysis (HILIC/WAX) or alternative silylation derivatization (e.g., MTBSTFA), though the latter is moisture-sensitive and less robust for high-throughput food labs.

Part 2: Sample Preparation Strategies

Two primary extraction workflows dominate the field: the QuPPe (Quick Polar Pesticides) method and the Aqueous/EDTA extraction.

Method A: The Modified QuPPe (Recommended for High Throughput)

This method leverages acidified methanol to precipitate proteins while keeping polar analytes in solution. It avoids the liquid-liquid partitioning steps of standard QuEChERS, which fail to recover NAG.

Protocol:

-

Weigh: 5.0 g of homogenized sample (hydrated 1:1 with water if dry commodity like soy/grains).

-

Extract: Add 10 mL Methanol containing 1% Formic Acid .

-

Internal Standard: Add isotopically labeled NAG-d3 and GLU-d3.

-

Agitate: Shake vigorously for 10 min (mechanical shaker).

-

Centrifuge: 4000 rpm for 10 min.

-

Cleanup (Critical): Pass supernatant through a C18/Graphitized Carbon Black (GCB) dispersive SPE or cartridge to remove lipids and pigments.

-

Note: Avoid PSA (Primary Secondary Amine) sorbents, as they will retain the acidic NAG and reduce recovery.

-

-

Filter: 0.2 µm PTFE filter into a polypropylene vial (avoid glass due to phosphinic acid adsorption).

Method B: Aqueous EDTA Extraction (FDA/Regulatory Focus)

Ideal for complex matrices with high metal content, as EDTA prevents chelation of the phosphinic group with matrix cations.

Protocol:

-

Extract: Add 20 mL of Water containing 50mM Acetic Acid + 10mM Na₂EDTA .

-

Agitate: Shake for 20 min.

-

Cleanup: Pass through an Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge.[2]

-

Concentration: Do not evaporate to dryness (volatility/adsorption risk). Dilute with organic solvent if HILIC injection is required.

Part 3: Chromatographic Separation (The Core Decision)

The choice of column dictates the robustness of the method.

Workflow Decision Tree

The following diagram illustrates the logic for selecting the analytical path based on analyte requirements.

Figure 1: Decision matrix for N-Acetyl Glufosinate analysis. Note that standard FMOC workflows are unsuitable for NAG.

Recommended Stationary Phases

| Column Type | Mechanism | Pros | Cons |

| HILIC (Amide) | Partitioning into water layer on surface | Excellent retention for NAG; compatible with MS volatile buffers. | Long equilibration times; sensitive to sample diluent composition. |

| Torus DEA | Anion Exchange + HILIC | Superior peak shape for phosphinic acids; robust against matrix salts. | Requires specific conditioning; proprietary chemistry. |

| Zwitterionic (ZIC-HILIC) | Electrostatic + Partitioning | High selectivity for separating GLU, NAG, and MPP. | pH dependent; requires careful buffer optimization. |

Expert Insight: For routine food analysis, the Torus DEA (Diethylamine) column is superior because it provides a mixed-mode interaction that stabilizes the retention of the phosphinic acid group better than pure amide HILIC phases, reducing retention time shifting caused by matrix loading.

Part 4: Mass Spectrometry & Quantitation[2][6]

MS/MS Conditions

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (

). -

Source Temperature: High (500°C+) to ensure desolvation of aqueous mobile phases.

MRM Transitions (Typical):

-

Precursor Ion: m/z 222.1 (N-Acetyl Glufosinate)

-

Quantifier Ion: m/z 59.0 (Acetamide group loss / characteristic fragment)

-

Qualifier Ion: m/z 136.0 (Phosphinic acid fragment)

Quantitative Data Summary (Validation Metrics)

The following table summarizes expected performance metrics based on a validated QuPPe-HILIC workflow in soy matrix.

| Parameter | Specification | Notes |

| Linearity (R²) | > 0.995 | Weighted (1/x) calibration curve required. |

| Recovery | 70% - 120% | Lower recovery often seen in high-fat matrices without proper cleanup. |

| LOQ | 0.01 mg/kg | Achievable with modern Triple Quad MS. |

| Matrix Effect | Suppression (20-40%) | Mandatory: Use isotopically labeled internal standards (NAG-d3). |

Part 5: Experimental Workflow (Self-Validating Protocol)

This protocol is designed to be self-validating by including critical "Stop/Go" checkpoints.

Figure 2: End-to-end workflow for NAG detection emphasizing the QA checkpoint for matrix suppression.

Step-by-Step Protocol (HILIC-MS/MS)

-

System Equilibration: Flush HILIC column with 50mM Ammonium Formate (pH 3) for 30 minutes. HILIC phases require longer equilibration than C18.

-

Mobile Phases:

-

Gradient:

-

0 min: 90% B (High organic to retain polar analytes).

-

0-5 min: Ramp to 50% B.

-

5-7 min: Hold 50% B.

-

7.1 min: Return to 90% B.

-

Re-equilibration: Hold at 90% B for at least 6 minutes . (Crucial for HILIC stability).

-

-

Injection Solvent: The sample extract (MeOH) is compatible, but if peak shapes are distorted, dilute the extract 1:1 with Acetonitrile before injection to match the initial mobile phase strength.

References

-

U.S. Food and Drug Administration (FDA). (2021). Glyphosate and Related Residues in Food – Harmonized Method for Detection and Quantitation (Method C-013.01). [Link]

-

EURL-SRM (European Reference Laboratory for Single Residue Methods). (2021). Quick Method for the Analysis of Numerous Highly Polar Pesticides in Foods of Plant Origin via LC-MS/MS involving Simultaneous Extraction with Methanol (QuPPe-PO-Method). [Link]

-

Chamkasem, N., & Vargo, J. (2017).[6] Direct determination of glyphosate, glufosinate, and their metabolites in soybean and corn by liquid chromatography-tandem mass spectrometry. Journal of Liquid Chromatography & Related Technologies. [Link]

-

Waters Corporation. (2019). Determination of Glyphosate, Glufosinate, and their Relevant Metabolites in Soybean Extracts Using UPLC-MS/MS.[1] Application Note. [Link]

-

EFSA (European Food Safety Authority). (2015). Conclusion on the peer review of the pesticide risk assessment of the active substance glufosinate. EFSA Journal. [Link]

Sources

- 1. lcms.cz [lcms.cz]

- 2. fda.gov [fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. gcms.cz [gcms.cz]

- 9. lcms.cz [lcms.cz]

- 10. agilent.com [agilent.com]

Methodological & Application

Application Note: High-Sensitivity Quantitation of N-Acetyl Glufosinate in Complex Matrices using Isotope Dilution LC-MS/MS

This Application Note is structured as a high-level technical guide for analytical method development. It prioritizes the "Direct Analysis" approach (using HILIC/Anion Exchange) over derivatization, as this represents the modern standard for high-throughput laboratories analyzing polar pesticides.

Executive Summary

The quantitation of N-Acetyl Glufosinate (NAG) , the primary metabolite of glufosinate in genetically modified (PAT/bar) crops, presents significant chromatographic challenges due to its high polarity, ionic character, and lack of retention on varying reverse-phase columns. While historical methods rely on labor-intensive derivatization (e.g., FMOC), this guide details a Direct Analysis protocol using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Anion Exchange mechanisms.

This protocol utilizes N-Acetyl Glufosinate-d3 Disodium Salt as a surrogate Internal Standard (IS) to correct for the severe matrix effects (ion suppression) typical of polar pesticide analysis in complex agricultural matrices (soybean, corn, canola).

Analyte Profile & Physicochemical Properties[1][2][3][4][5][6]

Understanding the molecule is the first step to successful retention. NAG is an acetylated amino acid phosphonate.

| Property | Data | Implications for Method Development |

| Compound Name | N-Acetyl Glufosinate (NAG) | Primary metabolite in glufosinate-tolerant crops.[1][2] |

| Molecular Formula | C | Highly oxygenated, hydrophilic. |

| Molecular Weight | 223.16 g/mol (Free Acid) | Small molecule; requires low mass cut-off on MS. |

| pKa Values | < 2 (Phosphinic acid), ~3.7 (Carboxylic) | Permanently charged (anionic) at pH > 4. |

| Log P | < -3.0 (Estimated) | Zero retention on C18. Requires HILIC or WAX. |

| Internal Standard | N-Acetyl Glufosinate-d3 Disodium | CRITICAL: Must account for Na salt mass in stock prep. |

Experimental Protocol

Chemicals and Reagents[2][5][9][10]

-

Target Standard: N-Acetyl Glufosinate (analytical grade).[3]

-

Internal Standard: N-Acetyl Glufosinate-d3 Disodium Salt.[4]

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

-

Additives: Formic Acid (FA), Ammonium Formate (AmForm).

-

Column: Waters Torus DEA (1.7 µm, 2.1 x 100 mm) OR Thermo Acclaim Trinity Q1. Note: These columns utilize mixed-mode (HILIC + Ion Exchange) interactions essential for phosphonate retention.

Stock Solution Preparation (The "Senior Scientist" Note)

-

Correction Factor: The IS is a Disodium Salt . You must correct for the salt content to quantify the free acid equivalent.

-

MW (Free Acid d3): ~226.18 g/mol

-

MW (Disodium Salt d3): ~270.14 g/mol

-

Calculation: Weighing 1.0 mg of salt yields only ~0.84 mg of the active d3-NAG anion.

-

-

Solvent: Dissolve stocks in 100% Water . These salts are insoluble in high organic content.

-

Storage: Plastic (PP) vials are preferred over glass to prevent phosphonate adsorption to glass surfaces over time.

Sample Preparation: The QuPPe Method (Modified)

We utilize a variation of the Quick Polar Pesticides (QuPPe) method, which avoids liquid-liquid partitioning that causes loss of polar analytes.

-

Weigh: 5.0 g of homogenized sample (e.g., soybean flour) into a 50 mL centrifuge tube.

-

IS Addition: Spike with N-Acetyl Glufosinate-d3 solution (target conc. 100 ng/g). Allow to equilibrate for 15 mins.

-

Extraction: Add 10 mL Water + 10 mL Acidified Methanol (MeOH + 1% Formic Acid).

-

Agitation: Shake vigorously (mechanical shaker) for 10 minutes.

-

Centrifugation: 4000 rpm for 10 mins.

-

Filtration: Filter supernatant through a 0.2 µm PTFE or Nylon filter into a plastic autosampler vial.

-

Caution: Do not use Glass Fiber filters (potential adsorption).

-

LC-MS/MS Conditions

Chromatography (HILIC/WAX Mode)

-

Column: Torus DEA (Diethylamine), 2.1 x 100 mm, 1.7 µm.

-

Mobile Phase A: 50 mM Ammonium Formate in Water + 0.9% Formic Acid (pH ~ 2.9).

-

Mobile Phase B: Acetonitrile + 0.9% Formic Acid.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 2-5 µL.

Gradient Table:

| Time (min) | %A (Aqueous/Buffer) | %B (Organic) | Curve | Description |

|---|---|---|---|---|

| 0.00 | 10 | 90 | - | Initial HILIC conditions |

| 3.00 | 60 | 40 | 6 | Elution of NAG (approx 2.5 min) |

| 4.00 | 60 | 40 | 6 | Wash |

| 4.10 | 10 | 90 | 1 | Return to Initial |

| 7.00 | 10 | 90 | 1 | Critical Equilibration |

Mass Spectrometry (ESI Negative Mode)

-

Capillary Voltage: 2.5 kV (lower voltage helps preserve labile phosphonates).

-

Desolvation Temp: 500°C.

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Purpose |

| N-Acetyl Glufosinate | 222.1 | 136.0 | 30 | 20 | Quantifier |

| 222.1 | 59.0 | 30 | 45 | Qualifier (PO2 fragment) | |

| N-Acetyl Glufosinate-d3 | 225.1 | 139.0 | 30 | 20 | Internal Standard |

| (Alt IS Transition) | 225.1 | 63.0 | 30 | 45 | Qualifier |

Method Logic & Mechanism (Visualized)

Analytical Workflow

This diagram outlines the critical path from raw sample to data, highlighting the specific handling of the d3-salt.

Caption: Step-by-step QuPPe extraction workflow emphasizing the critical IS correction and plastic filtration steps.

Chromatographic Retention Mechanism

Why use the Torus DEA? The mechanism is hybrid. The "DEA" (Diethylamine) provides anion exchange retention for the phosphate group, while the HILIC mode retains the polar backbone.

Caption: Dual-retention mechanism (Ion Exchange + HILIC) required to retain the highly polar NAG molecule.

Senior Scientist's Troubleshooting Notes (Self-Validation)

-

The "System Priming" Effect:

-

Observation: The first 2-3 injections of NAG often show poor peak shape or low area.

-

Cause: Active sites on the LC tubing and column frit adsorb the phosphonate group.

-

Solution: Inject a high-concentration standard (1 µg/mL) 3 times before starting the analytical run to "passivate" the system.

-

-

Matrix Effects & The d3 Solution:

-

In HILIC mode, matrix suppression is inevitable (often 50-80% signal loss).

-

Validation: You must observe that the d3-IS peak trace perfectly mimics the native NAG peak trace. If the retention times shift >0.05 min apart, the IS will not correct for the suppression occurring at that specific millisecond of elution.

-

-

Isobaric Interferences:

-

N-Acetyl AMPA (metabolite of Glyphosate) is chemically similar but chromatographically distinct. Ensure your gradient separates NAG from other phosphonates to prevent cross-talk, although their masses differ.

-

-

Stability:

-

NAG is stable in water/acid. However, do not leave in alkaline mobile phase for extended periods. Ensure the autosampler is cooled to 4°C.

-

References

-

EURL-SRM (European Reference Laboratories). "Quick Method for the Analysis of Highly Polar Pesticides in Food (QuPPe-PO-Method)." EURL-SRM, Version 12, 2023.

-

Agilent Technologies. "Direct Analysis of Glyphosate, AMPA, and Other Polar Pesticides in Food by LC/MS/MS." Application Note 5994-0860EN, 2019.

-

Waters Corporation. "Determination of Glyphosate, Glufosinate, and their Relevant Metabolites in Soybean Extracts Using UPLC-MS/MS." Application Note 720006242EN, 2018.

-

Chamkasem, N., & Harmon, T. "Direct determination of glyphosate, glufosinate, and their metabolites in soybean and corn by liquid chromatography-tandem mass spectrometry." Analytical and Bioanalytical Chemistry, 408(18), 4995-5004, 2016.

Sources

- 1. fao.org [fao.org]

- 2. N-Acetyl Glufosinate Sodium | 133659-60-6 | Benchchem [benchchem.com]

- 3. Glufosinate-N-acetyl | CAS 73634-73-8 | LGC Standards [lgcstandards.com]

- 4. cris.unibo.it [cris.unibo.it]

- 5. researchgate.net [researchgate.net]

- 6. jfda-online.com [jfda-online.com]

- 7. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

Application Note: Precision Quantitation of N-Acetyl Glufosinate in Complex Agricultural Matrices using Isotope Dilution LC-MS/MS

Executive Summary

This application note details a robust protocol for the quantification of N-Acetyl Glufosinate (NAG), the primary metabolite of glufosinate in genetically modified (LibertyLink®) crops. Regulatory bodies (EFSA, EPA, JMPR) increasingly define the "glufosinate residue" as the sum of glufosinate, NAG, and 3-methylphosphinico-propionic acid (MPP). Due to the high polarity of these compounds and the severe matrix effects observed in plant commodities, standard external calibration often fails.

We present a Stable Isotope Dilution Assay (SIDA) utilizing N-Acetyl Glufosinate-d3 as an internal standard. This method employs a "QuPPe" (Quick Polar Pesticides) extraction approach coupled with HILIC or Anion Exchange LC-MS/MS, ensuring compliance with SANTE/11312/2021 guidelines for recovery (70-120%) and precision (RSD <20%).

Scientific Rationale & Regulatory Context

The Metabolic Context

Glufosinate ammonium is a broad-spectrum herbicide that inhibits glutamine synthetase.[1] In crops engineered with the pat or bar gene (e.g., maize, soy, canola), glufosinate is rapidly metabolized into N-Acetyl Glufosinate (NAG) , a non-phytotoxic metabolite. Over time, NAG may further degrade into MPP.

Key Insight: In GM crops, NAG is often the dominant residue, sometimes exceeding the concentration of the parent glufosinate. Ignoring NAG leads to significant under-reporting of total residues.

Why N-Acetyl Glufosinate-d3?

The analysis of polar pesticides faces two critical challenges:

-

Retention: They elute in the void volume of C18 columns.

-

Matrix Effects: Co-eluting matrix components (sugars, organic acids) cause severe ion suppression or enhancement in the electrospray source.

The Solution: N-Acetyl Glufosinate-d3 (Acetyl-d3) serves as the ideal internal standard.

-

Co-elution: As an isotopologue, it co-elutes perfectly with the native NAG, experiencing the exact same matrix suppression at the exact same moment.

-

Compensation: It corrects for volumetric errors, recovery losses during extraction, and ionization variability in real-time.

Figure 1: Metabolic pathway of Glufosinate in transgenic plants. The acetylation step is catalyzed by the phosphinothricin acetyltransferase (PAT) enzyme.

Experimental Protocol

Materials & Reagents[2][3]

-

Analytes: Glufosinate-ammonium, N-Acetyl Glufosinate, MPP.

-

Internal Standards:

-

N-Acetyl Glufosinate-d3 (CAS: 1356992-90-9). Crucial: Label is on the acetyl group.

-

Glufosinate-d3 (optional, for parent).[2]

-

-

Solvents: LC-MS grade Methanol, Water, Formic Acid.[3]

-

Additives: EDTA (Disodium ethylenediaminetetraacetate) – Essential for chelating metal ions that bind polar pesticides.

Sample Preparation (Modified QuPPe Method)

This protocol avoids SPE cleanup, which often results in analyte loss for highly polar compounds. Instead, it relies on dilution and the d3-ISTD for correction.

Step-by-Step Workflow:

-

Homogenization: Cryogenically mill the sample (e.g., soybean, maize) to a fine powder using dry ice.

-

Weighing: Weigh 5.0 g of sample into a 50 mL centrifuge tube.

-

ISTD Addition (Critical Step):

-

Add N-Acetyl Glufosinate-d3 solution to the solid sample before extraction.

-

Target concentration: 0.1 mg/kg (e.g., add 50 µL of a 10 µg/mL solution).

-

Why? Adding here corrects for extraction efficiency, not just instrument variation.

-

-

Extraction:

-

Add 10 mL of Water containing 1% Formic Acid + 0.1% EDTA .